molecular formula C19H22N4O4 B11245545 N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B11245545
M. Wt: 370.4 g/mol
InChI Key: YARLNYQUCLRXOW-UHFFFAOYSA-N
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Description

N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an acetylamino group, a methoxyphenyl group, and a tetrahydrocinnolinyl acetamide moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide typically involves multi-step organic reactions. One common route starts with the acetylation of 5-amino-2-methoxybenzoic acid to form 5-(acetylamino)-2-methoxybenzoic acid. This intermediate is then coupled with 3-oxo-5,6,7,8-tetrahydrocinnoline-2-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the coupling reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the cinnoline ring can be reduced to form a hydroxyl group.

    Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles can be used, depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group in the cinnoline ring results in a hydroxylated cinnoline derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures in organic synthesis.

Biology

In biological research, N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable building block in pharmaceutical and chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide involves its interaction with specific molecular targets. The acetylamino and methoxyphenyl groups may facilitate binding to enzymes or receptors, while the cinnoline ring can interact with other molecular structures. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyphenyl)acetamide: Similar in structure but lacks the cinnoline ring.

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Contains a dimethoxyphenyl group instead of a methoxyphenyl group.

    N-(2-methoxyphenyl)acetamide: Similar but lacks the acetylamino group and cinnoline ring.

Uniqueness

N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is unique due to its combination of functional groups and the presence of the tetrahydrocinnoline ring. This structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H22N4O4

Molecular Weight

370.4 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide

InChI

InChI=1S/C19H22N4O4/c1-12(24)20-14-7-8-17(27-2)16(10-14)21-18(25)11-23-19(26)9-13-5-3-4-6-15(13)22-23/h7-10H,3-6,11H2,1-2H3,(H,20,24)(H,21,25)

InChI Key

YARLNYQUCLRXOW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=C3CCCCC3=N2

Origin of Product

United States

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